molecular formula C13H18N2O B12620636 (3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one CAS No. 918968-68-0

(3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one

Cat. No.: B12620636
CAS No.: 918968-68-0
M. Wt: 218.29 g/mol
InChI Key: VACWPXYIMJYERW-QNIGDANOSA-N
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Description

(3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one is a complex organic compound that features a unique structure combining a pyridine ring and an aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the aziridine ring, followed by the introduction of the pyridine moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the aziridine ring or the ketone group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

(3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Could be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for (3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one involves its interaction with specific molecular targets. The aziridine ring is known for its reactivity, which can lead to the formation of covalent bonds with nucleophilic sites in biological molecules. This can affect various biochemical pathways and molecular targets, making it a compound of interest in drug development.

Comparison with Similar Compounds

Similar Compounds

    (3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]butan-2-one: Similar structure but with a shorter carbon chain.

    (3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]hexan-2-one: Similar structure but with a longer carbon chain.

Properties

CAS No.

918968-68-0

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(3S)-4-methyl-3-[(2S)-2-pyridin-2-ylaziridin-1-yl]pentan-2-one

InChI

InChI=1S/C13H18N2O/c1-9(2)13(10(3)16)15-8-12(15)11-6-4-5-7-14-11/h4-7,9,12-13H,8H2,1-3H3/t12-,13-,15?/m0/s1

InChI Key

VACWPXYIMJYERW-QNIGDANOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)C)N1C[C@H]1C2=CC=CC=N2

Canonical SMILES

CC(C)C(C(=O)C)N1CC1C2=CC=CC=N2

Origin of Product

United States

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